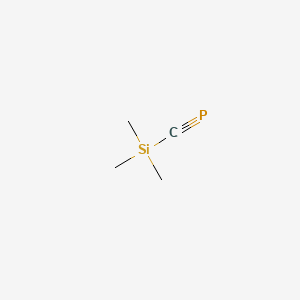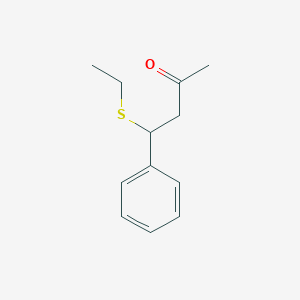
8-nitro-5H-phenanthridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-nitro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family. Phenanthridinones are known for their tricyclic structure, which includes a nitrogen atom in the central ring. This compound is of significant interest due to its potential biological and pharmaceutical activities, including antimicrobial, antiproliferative, and antitubercular properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitro-5H-phenanthridin-6-one can be achieved through various methods. One common approach involves the palladium-catalyzed annulation of aryl iodides with benzamides. This method provides controlled access to functionalized phenanthridin-6(5H)-ones in good yields . Another method includes the use of nickel-catalyzed amidation of aryl iodides . Additionally, organo-catalytic protocols proceeding through direct C(sp2)−H bond arylation have been disclosed .
Industrial Production Methods
Industrial production of phenanthridinones, including this compound, often relies on scalable synthetic methods such as the Ullmann reaction, Beckmann rearrangement, and decarboxylative amidations . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-nitro-5H-phenanthridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or dichromate.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate.
Reduction: Hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted phenanthridinones, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
8-nitro-5H-phenanthridin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-nitro-5H-phenanthridin-6-one involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and antiproliferative effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridine: A nitrogen heterocyclic compound used in DNA-binding fluorescent dyes.
Quinolin-2-one: Another heterocyclic compound with similar biological activities.
Uniqueness
8-nitro-5H-phenanthridin-6-one is unique due to its nitro group, which enhances its reactivity and biological activity compared to other phenanthridinones.
Propiedades
Número CAS |
78255-99-9 |
|---|---|
Fórmula molecular |
C13H8N2O3 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
8-nitro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8N2O3/c16-13-11-7-8(15(17)18)5-6-9(11)10-3-1-2-4-12(10)14-13/h1-7H,(H,14,16) |
Clave InChI |
DWJTXUCDDWXLSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)


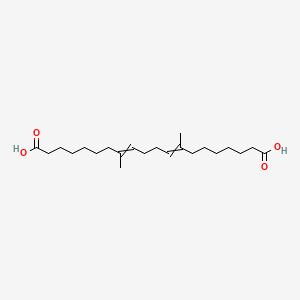
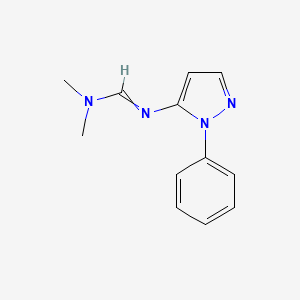
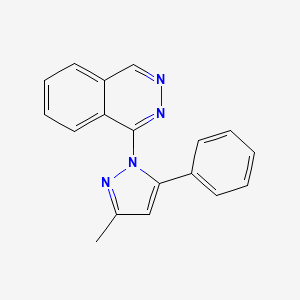

![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
![Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride](/img/structure/B14443927.png)
